A Predictive Guide to the ¹H and ¹³C NMR Spectra of Methyl Bicyclo[4.1.0]heptane-3-carboxylate
A Predictive Guide to the ¹H and ¹³C NMR Spectra of Methyl Bicyclo[4.1.0]heptane-3-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of complex organic molecules. For drug development professionals and researchers in medicinal chemistry, the precise characterization of stereoisomers is of paramount importance as different spatial arrangements of atoms can lead to vastly different biological activities. This technical guide provides a comprehensive, in-depth analysis and prediction of the ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of methyl bicyclo[4.1.0]heptane-3-carboxylate. In the absence of direct experimental spectra for this specific compound, this guide leverages established NMR principles and spectral data from analogous structures to offer a robust predictive framework for its spectroscopic characterization.
Introduction: The Structural Significance of Bicyclo[4.1.0]heptanes
The bicyclo[4.1.0]heptane, or norcarane, skeleton is a recurring motif in natural products and a valuable building block in synthetic organic chemistry. The fusion of a cyclopropane ring onto a cyclohexane ring imparts significant conformational rigidity to the molecule.[1] This rigidity, in turn, magnifies the influence of substituent stereochemistry on the molecule's spectroscopic properties, particularly its NMR spectrum. The accurate assignment of the relative stereochemistry of substituents on the bicyclo[4.1.0]heptane framework is crucial for understanding structure-activity relationships and for the development of novel therapeutic agents.[2][3]
This guide focuses on methyl bicyclo[4.1.0]heptane-3-carboxylate, which can exist as two diastereomers: cis and trans, depending on the relative orientation of the methyl carboxylate group at the C3 position and the cyclopropane ring. The subtle yet significant differences in the spatial environment of the nuclei in these two isomers are expected to manifest as distinct ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants.
Predicted ¹H NMR Spectra
The prediction of the ¹H NMR spectra of the cis and trans isomers of methyl bicyclo[4.1.0]heptane-3-carboxylate is based on the analysis of the parent bicyclo[4.1.0]heptane structure and the influence of the methyl carboxylate substituent. The rigid bicyclic system restricts conformational flexibility, leading to well-defined chemical shifts and coupling constants.
Predicted ¹H Chemical Shifts (in CDCl₃)
The introduction of the methyl carboxylate group at the C3 position will deshield the proton at C3 (H3). The extent of this deshielding will depend on the stereochemistry. In the cis isomer, the ester group is on the same side as the cyclopropane ring, while in the trans isomer, it is on the opposite side. This will lead to different anisotropic effects on the neighboring protons. The protons of the cyclopropane ring are expected to appear at high field (upfield) due to the ring current effect of the three-membered ring.
| Proton | Predicted Chemical Shift (δ, ppm) - cis isomer | Predicted Chemical Shift (δ, ppm) - trans isomer | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1/H6 | 0.7 - 0.9 | 0.8 - 1.0 | m | - |
| H2a/H5a | 1.8 - 2.0 | 1.9 - 2.1 | m | - |
| H2e/H5e | 1.2 - 1.4 | 1.3 - 1.5 | m | - |
| H3 | ~2.5 | ~2.3 | tt | J(H3, H2a/H4a) ≈ 8-10 Hz, J(H3, H2e/H4e) ≈ 3-5 Hz |
| H4a | 1.6 - 1.8 | 1.7 - 1.9 | m | - |
| H4e | 1.1 - 1.3 | 1.2 - 1.4 | m | - |
| H7 (endo) | 0.2 - 0.4 | 0.3 - 0.5 | dt | J(H7-endo, H7-exo) ≈ 4-6 Hz, J(H7-endo, H1/H6) ≈ 8-10 Hz |
| H7 (exo) | 0.6 - 0.8 | 0.7 - 0.9 | dt | J(H7-exo, H7-endo) ≈ 4-6 Hz, J(H7-exo, H1/H6) ≈ 4-6 Hz |
| OCH₃ | ~3.7 | ~3.7 | s | - |
Disclaimer: These are predicted values based on analogous structures and established NMR principles. Actual experimental values may vary.
Rationale for Predicted ¹H Chemical Shifts and Coupling Constants
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H1 and H6 (Bridgehead Protons): These protons are on the bridgehead carbons and are expected to be in a similar environment in both isomers, appearing as complex multiplets in the upfield region.
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H3 (Proton at the Substituted Carbon): This proton is directly attached to the carbon bearing the ester group and will be the most downfield of the ring protons due to the deshielding effect of the electronegative oxygen atoms. The multiplicity is predicted to be a triplet of triplets due to coupling with the four neighboring protons on C2 and C4. The magnitude of the coupling constants will be dependent on the dihedral angles, which differ between the cis and trans isomers.
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H7 (Cyclopropyl Protons): The protons on the C7 carbon of the cyclopropane ring are diastereotopic. The endo proton (syn to the six-membered ring) is expected to be significantly shielded and appear at a very high field, while the exo proton (anti to the six-membered ring) will be at a relatively lower field.
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OCH₃ (Methyl Ester Protons): The protons of the methyl ester group will appear as a sharp singlet in the typical region for such functional groups.
Predicted ¹³C NMR Spectra
The ¹³C NMR spectrum provides complementary information for structural elucidation. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and hybridization.
Predicted ¹³C Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) - cis isomer | Predicted Chemical Shift (δ, ppm) - trans isomer |
| C1/C6 | 15 - 20 | 16 - 21 |
| C2/C5 | 25 - 30 | 26 - 31 |
| C3 | 40 - 45 | 39 - 44 |
| C4 | 22 - 27 | 23 - 28 |
| C7 | 10 - 15 | 11 - 16 |
| C=O | 170 - 175 | 170 - 175 |
| OCH₃ | 50 - 55 | 50 - 55 |
Disclaimer: These are predicted values based on analogous structures and established NMR principles. Actual experimental values may vary.
Rationale for Predicted ¹³C Chemical Shifts
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C1 and C6 (Bridgehead Carbons): These carbons are part of both the six-membered and three-membered rings and are expected to have similar chemical shifts in both isomers.
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C3 (Substituted Carbon): The carbon bearing the methyl carboxylate group will be deshielded compared to the other methylene carbons in the cyclohexane ring.
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C7 (Cyclopropyl Carbon): The C7 carbon of the cyclopropane ring is expected to be significantly shielded and appear at a high field.
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C=O and OCH₃ (Ester Carbons): The carbonyl carbon of the ester will appear in the characteristic downfield region, while the methyl carbon will be in the typical range for a methoxy group.
Experimental Protocols for NMR Analysis
For the accurate acquisition of ¹H and ¹³C NMR spectra of methyl bicyclo[4.1.0]heptane-3-carboxylate, the following experimental protocol is recommended.[1]
Sample Preparation
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Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition
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Spectrometer: 400 MHz or higher for better resolution.
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Pulse Sequence: Standard single-pulse experiment.
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Spectral Width: 0-12 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-32.
¹³C NMR Acquisition
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Spectrometer: 100 MHz or higher.
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Pulse Sequence: Proton-decoupled single-pulse experiment.
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Spectral Width: 0-200 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 512-1024 or more, depending on the sample concentration.
Advanced NMR Techniques for Stereochemical Assignment
To unambiguously differentiate between the cis and trans isomers, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment will reveal the coupling network between protons, confirming the assignments made from the 1D spectrum. For instance, the correlation between H3 and the protons on C2 and C4 will be clearly visible.
NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment is crucial for determining the relative stereochemistry by identifying protons that are close in space.[1]
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For the cis isomer: A cross-peak is expected between H3 and the endo proton on C7, as they are on the same face of the six-membered ring.
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For the trans isomer: No significant NOE is expected between H3 and the endo proton on C7. Instead, an NOE might be observed between H3 and the axial protons on the same side of the ring.
Visualization of Key Structural and NMR Correlations
The following diagrams illustrate the molecular structure and the key NMR correlations that can be used to distinguish between the cis and trans isomers.
Figure 1: Predicted key NOE correlation for the cis-isomer.
Conclusion
References
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Bicyclo(4.1.0)heptane. PubChem. Available at: [Link]
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Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-. PubChem. Available at: [Link]
- Supporting Information for publications. Wiley-VCH. (General reference for NMR experimental details).
- Marchand, A. P. Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. Wiley-VCH.
- 4-Methyl-3-cyclohexene-1-carboxylic Acid. Tokyo Chemical Industry Co., Ltd. (TCI).
- Bagno, A., et al. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Accounts of Chemical Research, 44(3), 204-213.
- The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Bicyclo[4.1.0]heptane, 7-(1-methylethylidene)-. SpectraBase.
- Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists.
- ¹H and ¹³C NMR spectra of polycyclic compounds.
- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- Analysis of the¹H and¹³C NMR spectra of bicyclo[6.2.1]undecane ring systems.
- Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. PubMed.
- ¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- 29Si NMR chemical shifts of silane deriv
